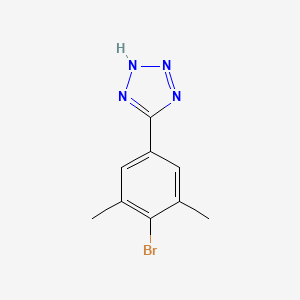![molecular formula C13H10N2O3 B8651754 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile](/img/structure/B8651754.png)
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile
概要
説明
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with ethoxy and dioxo groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with ethoxy-substituted cyclobutene derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under mild to moderate conditions.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents are used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted benzonitrile derivatives.
科学的研究の応用
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine: Research is conducted to explore its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers, dyes, and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-(3,4-Dioxo-2-methoxy-cyclobut-1-enylamino)benzonitrile
- 4-(3,4-Dioxo-2-propoxy-cyclobut-1-enylamino)benzonitrile
- 4-(3,4-Dioxo-2-butoxy-cyclobut-1-enylamino)benzonitrile
Uniqueness
4-[(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino]benzonitrile is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C13H10N2O3 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC名 |
4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]benzonitrile |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13-10(11(16)12(13)17)15-9-5-3-8(7-14)4-6-9/h3-6,15H,2H2,1H3 |
InChIキー |
UFRUQPGNYQRKLS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-[2-(3-methyl-4-nitrophenoxy)ethyl]piperazine](/img/structure/B8651689.png)


![1-[(Methylsulfanyl)methyl]-2-nitrobenzene](/img/structure/B8651708.png)



![N-[5-Methyl-2-(propylsulfonyl)phenyl]acetamide](/img/structure/B8651744.png)




